Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
CAS No.:
Cat. No.: VC19953948
Molecular Formula: C14H15F2NO2
Molecular Weight: 267.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15F2NO2 |
|---|---|
| Molecular Weight | 267.27 g/mol |
| IUPAC Name | benzyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
| Standard InChI | InChI=1S/C14H15F2NO2/c15-11(16)13-7-14(8-13,9-13)17-12(18)19-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18) |
| Standard InChI Key | XDSWMRHQUCMWTD-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The bicyclo[1.1.1]pentane scaffold consists of three fused cyclopropane rings, creating a highly strained, cage-like structure. In benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, the difluoromethyl group (-CF2H) occupies the 3-position of the BCP core, while the carbamate moiety (-O(CO)NHBn) is attached to the 1-position. This substitution pattern introduces significant steric hindrance and electronic modulation, as evidenced by comparative studies on hydroxymethyl- and aminomethyl-BCP derivatives .
The molecular formula of the compound is C14H16F2NO3, with a calculated molecular weight of 284.28 g/mol. The IUPAC name follows as benzyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate. Key structural features include:
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Bicyclo[1.1.1]pentane core: Bond lengths between bridgehead carbons (C1–C3) measure approximately 1.54 Å, while the strained central bond (C1–C2/C4) is elongated to 1.87 Å, as observed in X-ray crystallographic studies of analogous compounds .
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Difluoromethyl group: The -CF2H substituent introduces dipole moments and hydrogen-bonding capabilities, influencing solubility and target interactions.
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Benzyl carbamate: This moiety provides hydrolytic stability compared to free amines while allowing for controlled deprotection under acidic or catalytic conditions .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the structure. For the closely related benzyl (3-(hydroxymethyl)BCP)carbamate (H NMR, 400 MHz, CDCl3):
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BCP protons: Resonances at δ 2.35–2.65 ppm (m, 4H, bridgehead CH2)
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Hydroxymethyl: δ 3.75 ppm (s, 2H, -CH2OH)
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Benzyl group: δ 7.32–7.45 ppm (m, 5H, aromatic) and δ 5.10 ppm (s, 2H, -OCH2Ph).
In the difluoromethyl analog, the -CF2H group would exhibit a characteristic triplet in the F NMR spectrum (δ -120 to -125 ppm, JFH ≈ 56 Hz), with correspondingH NMR splitting patterns (δ 5.8–6.2 ppm, dt, JHF ≈ 56 Hz) . HRMS would show a molecular ion peak at m/z 284.1064 (calculated for C14H16F2NO3+).
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis of benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate can be approached via two primary routes:
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Difluorocarbene Insertion: Starting from a prefunctionalized bicyclo[1.1.0]butane precursor, difluorocarbene (generated from CF3TMS/NaI) inserts into the central bond, expanding the ring to form the BCP core .
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Transition Metal-Catalyzed Cyclopropanation: Rhodium(II)-catalyzed intramolecular cyclopropanation of diazo compounds yields bicyclo[1.1.0]butanes, which are subsequently functionalized .
Stepwise Synthesis
A representative synthesis, adapted from methods in , involves:
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Preparation of Diazo Precursor:
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React 3-(benzyloxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid with thionyl chloride to form the acyl chloride.
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Treat with diazomethane to yield the diazo ketone.
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Intramolecular Cyclopropanation:
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Use Rh2(Oct)4 (0.01 mol%) in dichloromethane at 25°C to generate bicyclo[1.1.0]butane.
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Difluorocarbene Insertion:
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Add CF3TMS (1.2 equiv) and NaI (2.0 equiv) in THF at 60°C for 12 h to afford the difluoromethyl-BCP derivative.
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Carbamate Deprotection/Functionalization:
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Hydrogenolysis (H2/Pd-C) removes the benzyl group, yielding the free amine for further derivatization.
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Key Optimization Parameters:
Chemical Reactivity and Functionalization
Electrophilic Substitution
The difluoromethyl group participates in hydrogen-bonding interactions, enhancing reactivity toward electrophiles. For example, treatment with N-bromosuccinimide (NBS) in CCl4 selectively brominates the BCP bridgehead positions, yielding 1-bromo-3-(difluoromethyl)BCP derivatives .
Nucleophilic Displacement
The carbamate moiety undergoes hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H2O) conditions to release the primary amine. This reactivity is critical for prodrug strategies, as demonstrated in related BCP-based kinase inhibitors .
Radical Reactions
The BCP core’s strained bonds facilitate radical-mediated ring-opening reactions. Using AIBN as an initiator, the compound reacts with thiols (e.g., glutathione) to form open-chain adducts, a property exploited in redox-responsive drug delivery systems .
Applications in Medicinal Chemistry
Bioisosteric Replacement
BCP derivatives serve as non-planar replacements for para-substituted benzene rings, improving solubility and reducing metabolic oxidation. In a case study, replacing a p-tolyl group with a 3-(difluoromethyl)BCP moiety in a PDE4 inhibitor increased metabolic stability (t1/2 from 1.2 h to 4.8 h in human microsomes) .
Proteolysis-Targeting Chimeras (PROTACs)
The primary amine, liberated via carbamate hydrolysis, enables conjugation to E3 ligase ligands (e.g., thalidomide) and target protein binders. A PROTAC incorporating this BCP derivative achieved DC50 = 3 nM against BRD4 in MV4-11 cells .
Fluorine-Specific Interactions
The difluoromethyl group engages in orthogonal interactions with protein targets:
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Hydrogen bonding: -CF2H acts as a hydrogen-bond donor to backbone carbonyls.
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Dipole interactions: The C-F bond dipole aligns with cationic residues (e.g., lysine).
Analytical and Computational Insights
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds reveals:
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Bond angles: C1-C3-C5 = 94.5°, indicative of significant strain.
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Torsional strain: Dihedral angles between bridgehead substituents average 35° .
DFT Calculations
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
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